molecular formula C15H23N3OS B2863665 N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1252352-24-1

N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide

货号 B2863665
CAS 编号: 1252352-24-1
分子量: 293.43
InChI 键: DGOMZUMBKDIZTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide, also known as AZD9496, is a small molecule inhibitor that targets estrogen receptor alpha (ERα). ERα is a nuclear receptor that plays a crucial role in breast cancer growth and progression. AZD9496 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for ERα-positive breast cancer.

作用机制

N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide binds to the ligand-binding domain of ERα and blocks its transcriptional activity. This leads to the inhibition of ERα-mediated cell growth and proliferation. N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in ERα-positive breast cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to decrease the levels of circulating estrogen in preclinical models, which is an important factor in the growth and progression of ERα-positive breast cancer. Furthermore, N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.

实验室实验的优点和局限性

One of the main advantages of N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide for lab experiments is its specificity for ERα. This allows researchers to study the effects of ERα inhibition on breast cancer cell growth and proliferation. However, one limitation of N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is its relatively short half-life, which may limit its efficacy in clinical settings.

未来方向

There are several future directions for the development and application of N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide. One potential direction is the combination of N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide with other targeted therapies, such as CDK4/6 inhibitors or PI3K inhibitors, to enhance its anti-tumor effects. Another direction is the evaluation of N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide in other ERα-positive cancers, such as endometrial and ovarian cancer. Finally, the development of more potent and selective ERα inhibitors, based on the structure of N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide, may lead to the development of more effective treatments for ERα-positive breast cancer.

合成方法

The synthesis of N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves several steps, starting with the reaction of 2-bromo-3-methylpyridine with potassium thioacetate to form 2-(methylsulfanyl)pyridine-3-thiol. This intermediate is then reacted with 1-azepan-1-amine and ethyl chloroformate to form N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide. The final product is obtained through purification by column chromatography.

科学研究应用

N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied in preclinical models of ERα-positive breast cancer. It has been shown to inhibit ERα-mediated transcription and cell growth in vitro and in vivo. Furthermore, N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to be effective in overcoming resistance to other ERα-targeted therapies, such as tamoxifen and fulvestrant. These findings suggest that N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide may be a promising treatment option for patients with ERα-positive breast cancer.

属性

IUPAC Name

N-[2-(azepan-1-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c1-20-15-13(7-6-8-17-15)14(19)16-9-12-18-10-4-2-3-5-11-18/h6-8H,2-5,9-12H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOMZUMBKDIZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。